Capobenate sodium
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Overview
Description
Capobenate sodium is a chemical compound with the molecular formula C₁₆H₂₂NNaO₆. It is known for its anti-arrhythmic properties and is used in the treatment of certain cardiac conditions . The compound is a sodium salt of capobenic acid and is characterized by its unique structure, which includes a trimethoxybenzoyl group attached to a hexanoic acid moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of capobenate sodium typically involves the reaction of 3,4,5-trimethoxybenzoic acid with hexanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane under an inert atmosphere . The resulting intermediate is then treated with sodium hydroxide to form the sodium salt of capobenic acid .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Capobenate sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the sodium ion with other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and metal salts are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of this compound .
Scientific Research Applications
Capobenate sodium has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: this compound is investigated for its therapeutic potential in treating cardiac arrhythmias and other cardiovascular conditions.
Mechanism of Action
Capobenate sodium exerts its effects by modulating ion channels in cardiac cells. It specifically targets sodium channels, leading to a decrease in the excitability of cardiac tissue. This action helps to stabilize the heart rhythm and prevent arrhythmias . The compound also interacts with other molecular pathways involved in cardiac function, contributing to its overall therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Lidocaine: Another anti-arrhythmic agent that acts on sodium channels.
Procainamide: Similar in function but differs in its chemical structure and specific ion channel interactions.
Quinidine: An older anti-arrhythmic drug with a broader spectrum of action.
Uniqueness of Capobenate Sodium
This compound is unique due to its specific structure, which allows for targeted action on sodium channels with minimal side effects. Its trimethoxybenzoyl group provides additional stability and enhances its therapeutic efficacy compared to other similar compounds .
Properties
CAS No. |
27276-25-1 |
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Molecular Formula |
C16H22NNaO6 |
Molecular Weight |
347.34 g/mol |
IUPAC Name |
sodium;6-[(3,4,5-trimethoxybenzoyl)amino]hexanoate |
InChI |
InChI=1S/C16H23NO6.Na/c1-21-12-9-11(10-13(22-2)15(12)23-3)16(20)17-8-6-4-5-7-14(18)19;/h9-10H,4-8H2,1-3H3,(H,17,20)(H,18,19);/q;+1/p-1 |
InChI Key |
SNOOUWRIMMFWNE-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCCCCC(=O)[O-].[Na+] |
Origin of Product |
United States |
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